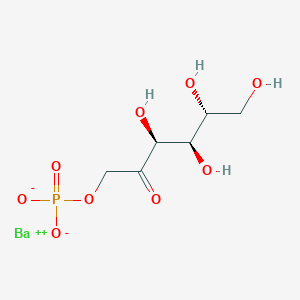

Fructose 1-(barium phosphate)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

它主要用于预防和治疗血栓栓塞性疾病,如深静脉血栓形成和肺栓塞 。该化合物因其在临床环境中的有效性和安全性而在临床上备受关注。

准备方法

合成路线和反应条件

BAY 59-7939 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。 详细的合成路线和反应条件是拜耳医药保健有限公司的专有信息 。

工业生产方法

BAY 59-7939 的工业生产是在严格的条件下进行的,以确保高纯度和产量。 该工艺涉及使用优化的反应条件和纯化技术进行大规模合成,以满足药物标准 。

化学反应分析

反应类型

BAY 59-7939 会经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气。

还原: 该反应涉及添加氢气或去除氧气。

取代: 该反应涉及用另一个官能团取代一个官能团。

常用试剂和条件

在 BAY 59-7939 反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 具体条件取决于所需的反应和所涉及的中间体 。

主要生成物

科学研究应用

Biochemical Pathways and Metabolism

Fructose 1-phosphate plays a crucial role in carbohydrate metabolism, particularly in the liver. It is involved in the regulation of glycogen synthesis through its effects on glycogen synthase activity. Studies have shown that fructose 1-phosphate can enhance the enzymatic activity of glycogen synthase b, promoting glycogen accumulation when glucose 6-phosphate is present . This mechanism is significant for understanding metabolic pathways, especially in conditions such as hereditary fructose intolerance (HFI), where fructose metabolism is disrupted.

Inhibition of Enzymatic Activity

Research has indicated that fructose 1-phosphate acts as a competitive inhibitor of phosphomannose isomerase, which is involved in the N-glycosylation pathway. In patients with HFI, elevated levels of fructose 1-phosphate lead to inhibition of this enzyme, resulting in hypoglycosylation syndromes similar to those seen in carbohydrate-deficient glycoprotein (CDG) syndrome . This highlights the potential for fructose 1-phosphate to serve as a biomarker for metabolic disorders.

Therapeutic Potential in Cancer Research

Fructose 1-phosphate's interactions with proteins involved in glycolysis and cell proliferation have opened avenues for cancer research. For instance, it has been shown to interact with phosphoglycerate mutase 1 (PGAM1), facilitating metabolic reprogramming that could be leveraged for therapeutic interventions . Understanding these interactions may lead to novel cancer treatments targeting metabolic pathways.

Cytoprotective Mechanisms

Fructose 1-(barium phosphate) has been studied for its cytoprotective properties under conditions such as hypoxia or ischemia. Fructose-1,6-bisphosphate, a related compound, has been noted for its ability to protect organs during ischemic events, suggesting that fructose derivatives could play a role in therapeutic strategies aimed at enhancing cellular resilience .

Pharmacokinetics and Clinical Applications

The pharmacokinetics of fructose-1,6-diphosphate have been explored to assess its potential clinical applications. While data on human pharmacokinetics remain limited, preliminary studies indicate that exogenous administration may have beneficial effects on metabolic recovery following ischemic insults . This suggests a need for further research into the therapeutic uses of fructose-based compounds.

Table 1: Summary of Research Findings on Fructose 1-(Barium Phosphate)

Case Study: Hereditary Fructose Intolerance (HFI)

In patients with HFI, fructose 1-phosphate accumulates due to enzymatic deficiencies. This accumulation leads to significant metabolic disturbances, including inhibition of phosphomannose isomerase, which results in hypoglycosylation syndromes. The study highlights how understanding fructose metabolism can inform clinical management strategies for HFI patients and improve diagnostic approaches .

作用机制

BAY 59-7939 通过直接抑制 Xa 因子发挥作用,Xa 因子是凝血级联反应中将凝血酶原转化为凝血酶的关键酶。通过阻断此步骤,BAY 59-7939 可防止凝血酶的形成,从而防止血凝块的形成。 这种抑制发生在游离的 Xa 因子和与凝血酶原酶复合物结合的 Xa 因子中 。

相似化合物的比较

类似化合物

阿哌沙班: 另一种具有类似作用机制的直接 Xa 因子抑制剂。

依度沙班: 一种用于类似适应症的直接 Xa 因子抑制剂。

达比加群: 一种直接凝血酶抑制剂,其靶点不同,但治疗用途类似

BAY 59-7939 的独特之处

BAY 59-7939 由于其对 Xa 因子的高度选择性、快速起效和可预测的药代动力学而独一无二。 与华法林等传统抗凝剂不同,它不需要常规监测 。

属性

CAS 编号 |

53823-70-4 |

|---|---|

分子式 |

C6H13BaO9P |

分子量 |

397.46 g/mol |

IUPAC 名称 |

barium(2+);[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);/t3-,5-,6-;/m1./s1 |

InChI 键 |

MOABIPIXBGNVJH-BAOOBMCLSA-N |

SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Ba+2] |

手性 SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O.[Ba] |

规范 SMILES |

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O.[Ba] |

外观 |

White to off-white powder |

相关CAS编号 |

34079-63-5 53823-70-4 |

同义词 |

D-FRUCTOSE 1-PHOSPHATE BARIUM SALT; FRUCTOSE-1-PHOSPHATE BARIUM SALT; D-fructose 1-phosphate barium; fructose 1-(barium phosphate); D-Fructose 1-(phosphoric acid barium) salt; Einecs 258-811-2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。